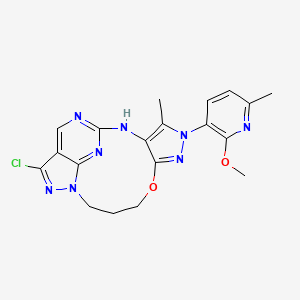

LRRK2-IN-13

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C19H19ClN8O2 |

|---|---|

Peso molecular |

426.9 g/mol |

Nombre IUPAC |

14-chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene |

InChI |

InChI=1S/C19H19ClN8O2/c1-10-5-6-13(17(22-10)29-3)28-11(2)14-18(26-28)30-8-4-7-27-16-12(15(20)25-27)9-21-19(23-14)24-16/h5-6,9H,4,7-8H2,1-3H3,(H,21,23,24) |

Clave InChI |

SFNLYWNEKKJCDD-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(C=C1)N2C(=C3C(=N2)OCCCN4C5=NC(=NC=C5C(=N4)Cl)N3)C)OC |

Origen del producto |

United States |

Foundational & Exploratory

LRRK2-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2][3][4][5] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD), making it a prime therapeutic target.[2][3][6] The G2019S mutation, located within the kinase domain, is the most prevalent and leads to increased kinase activity, which is implicated in the neurotoxicity observed in PD.[2][6][7] LRRK2-IN-1 was one of the first potent and selective inhibitors developed for LRRK2, serving as a critical tool to investigate the kinase's role in normal biology and disease pathogenesis.[8] This technical guide provides an in-depth overview of the mechanism of action of LRRK2-IN-1, detailing its biochemical and cellular activities, selectivity, and impact on downstream signaling pathways.

Biochemical Activity and Potency

LRRK2-IN-1 is an ATP-competitive inhibitor of LRRK2 kinase activity.[9] It demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The half-maximal inhibitory concentration (IC50) values have been determined through various biochemical assays, highlighting its efficacy in vitro.

| Target | Assay Type | IC50 / Kd | Reference |

| LRRK2 (WT) | Biochemical Kinase Assay | 13 nM | [8][10] |

| LRRK2 (G2019S) | Biochemical Kinase Assay | 6 nM | [8][10] |

| LRRK2 (WT) | Ambit Binding Assay (Kd) | 20 nM | [9] |

| LRRK2 (G2019S) | Ambit Binding Assay (Kd) | 11 nM | [9] |

| LRRK2 (A2016T) | Biochemical Kinase Assay | >2.4 µM | [2][10] |

| LRRK2 (A2016T + G2019S) | Biochemical Kinase Assay | >3.0 µM | [2][10] |

Note: The A2016T mutation confers resistance to LRRK2-IN-1, demonstrating the inhibitor's specific interaction within the ATP-binding pocket.[10]

Kinase Selectivity Profile

A critical aspect of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity. This ensures that its observed cellular effects are primarily due to the inhibition of LRRK2.

| Kinase | Assay Type | Potency | Reference |

| MAPK7 | Ambit Binding Assay (Kd) | 28 nM | [9] |

| DCLK2 | Ambit Binding Assay (Kd) | 16 nM | [9] |

| DCLK2 | Biochemical Kinase Assay | 45 nM | [9] |

Note: While LRRK2-IN-1 is highly selective, it does exhibit some off-target activity, most notably against MAPK7 and DCLK2.[9]

Cellular Mechanism of Action

In cellular systems, LRRK2-IN-1 effectively inhibits LRRK2 kinase activity. This inhibition leads to a cascade of downstream events that have become hallmark indicators of LRRK2 pathway engagement.

Dephosphorylation of LRRK2

The primary and most direct consequence of LRRK2-IN-1 treatment in cells is the dephosphorylation of LRRK2 at several key serine residues, including Ser910 and Ser935.[2][8] These sites are autophosphorylated by LRRK2, and their phosphorylation status is a reliable biomarker of kinase activity.

Disruption of 14-3-3 Binding and Cellular Localization

Phosphorylation at Ser910 and Ser935 mediates the binding of 14-3-3 proteins to LRRK2.[3] The inhibition of LRRK2 by LRRK2-IN-1 leads to the dephosphorylation of these sites, causing the dissociation of 14-3-3 proteins.[10] This, in turn, results in a dramatic change in the subcellular localization of LRRK2, causing it to coalesce into cytoplasmic filamentous aggregates.[8][10]

Caption: LRRK2-IN-1 signaling pathway.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This assay is fundamental to determining the direct inhibitory activity of compounds against purified LRRK2.

-

Reaction Setup: A typical reaction mixture contains purified recombinant LRRK2 (wild-type or mutant), a peptide substrate (e.g., LRRKtide or Nictide), ATP (often radiolabeled [γ-³²P]ATP), and the test compound (LRRK2-IN-1) at varying concentrations in a kinase assay buffer.[11]

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 20-30 minutes).[11]

-

Termination: The reaction is stopped, typically by adding a solution like phosphoric acid.

-

Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by spotting the reaction mixture onto a phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, non-radioactive methods such as fluorescence polarization or FRET can be used.

-

Data Analysis: The percentage of kinase activity relative to a DMSO control is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Caption: In Vitro Kinase Assay Workflow.

Cellular LRRK2 Dephosphorylation Assay

This assay measures the ability of an inhibitor to engage LRRK2 in a cellular context.

-

Cell Culture and Treatment: Cells endogenously expressing LRRK2 or overexpressing a tagged version (e.g., GFP-LRRK2) are cultured.[8] The cells are then treated with various concentrations of LRRK2-IN-1 or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

-

Cell Lysis: After treatment, cells are washed and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Western Blotting:

-

Cell lysates are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) and total LRRK2.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.

-

-

Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities for phosphorylated and total LRRK2 are quantified, and the ratio of pLRRK2/total LRRK2 is calculated to determine the extent of dephosphorylation.

In Vivo Studies

While LRRK2-IN-1 has been a transformative tool for in vitro and cellular studies, its utility in vivo has been limited by its poor pharmacokinetic properties, including low blood-brain barrier penetration.[9] Nevertheless, studies in peripheral tissues have confirmed its ability to inhibit LRRK2, as evidenced by the dephosphorylation of Ser910/Ser935 in animal models.[10]

Conclusion

LRRK2-IN-1 is a potent, selective, and ATP-competitive inhibitor of LRRK2 kinase activity. Its mechanism of action is well-characterized, involving the direct inhibition of the kinase, which leads to the dephosphorylation of key regulatory sites (Ser910/Ser935), disruption of 14-3-3 protein binding, and a subsequent alteration in the subcellular localization of LRRK2. While its application in central nervous system studies in vivo is restricted, LRRK2-IN-1 remains an invaluable chemical probe for elucidating the cellular functions of LRRK2 and for validating LRRK2 inhibition as a therapeutic strategy for Parkinson's disease.

References

- 1. LRRK2 in Parkinson’s disease: in vivo models and approaches for understanding pathogenic roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. graylab.stanford.edu [graylab.stanford.edu]

- 10. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 kinase activity has been a significant focus of research and development. This technical guide provides an in-depth overview of the discovery and development of LRRK2-IN-1, a seminal tool compound that has paved the way for our current understanding of LRRK2 biology and the development of next-generation inhibitors. This document details the biochemical and cellular activity of LRRK2-IN-1, its kinase selectivity profile, and its pharmacokinetic properties. Furthermore, it provides detailed experimental protocols for key assays and visual representations of the LRRK2 signaling pathway and a typical kinase inhibitor discovery workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for LRRK2-IN-1, providing a comparative overview of its potency and selectivity.

Table 1: Biochemical Activity of LRRK2-IN-1

| Target | Assay Type | IC50 (nM) | Kd (nM) | ATP Concentration |

| LRRK2 (Wild-Type) | Biochemical Assay (Invitrogen) | 3 | - | Not Specified |

| LRRK2 (Wild-Type) | Biochemical Assay (Dundee) | 13 | - | 100 µM |

| LRRK2 (G2019S) | Biochemical Assay (Invitrogen) | 4 | - | Not Specified |

| LRRK2 (G2019S) | Biochemical Assay (Dundee) | 6 | - | 100 µM |

| LRRK2 (Wild-Type) | Ambit Binding Assay | - | 20 | Not Applicable |

| LRRK2 (G2019S) | Ambit Binding Assay | - | 11 | Not Applicable |

Table 2: Cellular Activity of LRRK2-IN-1

| Cell Line | Target | Assay | IC50 (µM) |

| HEK293 | LRRK2 (Wild-Type & G2019S) | pSer935 LRRK2 Inhibition | 1-3 |

| Human Lymphoblastoid Cells | LRRK2 (Wild-Type) | pSer935 LRRK2 Inhibition | 1-3 |

| Parkinson's Disease Patient Homozygous Lymphoblastoid Cells | LRRK2 (G2019S) | pSer935 LRRK2 Inhibition | 1-3 |

| SH-SY5Y Neuroblastoma Cells | LRRK2 | pSer935 LRRK2 Inhibition | 1-3 |

| Swiss 3T3 Cells | LRRK2 | pSer935 LRRK2 Inhibition | 1-3 |

| U-2 OS Cells (BacMam LRRK2-GFP WT) | LRRK2 (Wild-Type) | TR-FRET pSer935 | 0.08 |

| U-2 OS Cells (BacMam LRRK2-GFP G2019S) | LRRK2 (G2019S) | TR-FRET pSer935 | 0.03 |

| HeLa Cells | MAPK7 | Autophosphorylation | 0.16 |

Table 3: Kinase Selectivity Profile of LRRK2-IN-1

| Kinase | Assay Type | IC50 (nM) | Kd (nM) |

| DCLK2 | Biochemical Assay (Invitrogen) | 45 | - |

| DCLK2 | Biochemical Assay (Dundee) | 210 | - |

| DCLK2 | Ambit Binding Assay | - | 16 |

| MAPK7 | Ambit Binding Assay | - | 28 |

| AURKB | Biochemical Assay | >1000 | - |

| CHEK2 | Biochemical Assay | >1000 | - |

| MKNK2 | Biochemical Assay | >1000 | - |

| MYLK | Biochemical Assay | >1000 | - |

| NUAK1 | Biochemical Assay | >1000 | - |

| PLK1 | Biochemical Assay | >1000 | - |

Table 4: Pharmacokinetic Properties of LRRK2-IN-1

| Parameter | Value |

| Half-life (t1/2) | 4.47 hours |

| Clearance (CL) | 5.6 mL/min/Kg |

| Volume of Distribution (Vss) | 1.7 L/Kg |

| Oral Bioavailability (F) | 49.3% |

| Blood-Brain Barrier Penetration | Poor |

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro potency of inhibitors against LRRK2 kinase activity using a radiometric assay with a peptide substrate.

Materials:

-

Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

-

LRRKtide peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA)

-

LRRK2-IN-1 or other test compounds

-

DMSO

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter and vials

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Compound Preparation: Prepare a serial dilution of LRRK2-IN-1 in DMSO.

-

Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, recombinant LRRK2 protein, and LRRKtide substrate.

-

Inhibitor Addition: Add the diluted LRRK2-IN-1 or DMSO (for control) to the kinase reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 pSer935 Target Engagement Assay (Western Blot)

This protocol outlines a method to assess the ability of LRRK2-IN-1 to inhibit LRRK2 kinase activity in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935.

Materials:

-

HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)

-

Cell culture medium and supplements

-

LRRK2-IN-1 or other test compounds

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate HEK293-LRRK2 cells and allow them to adhere. Treat the cells with a serial dilution of LRRK2-IN-1 or DMSO for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total-LRRK2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

-

Normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Pharmacokinetic Analysis Protocol (LC-MS/MS)

This protocol provides a general method for the quantitative analysis of LRRK2-IN-1 in biological matrices such as plasma and brain tissue.

Materials:

-

Biological samples (plasma, brain homogenate) from dosed animals

-

LRRK2-IN-1 analytical standard

-

Internal standard (e.g., a stable isotope-labeled version of LRRK2-IN-1)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Plasma: To a known volume of plasma, add the internal standard and precipitate proteins by adding acetonitrile. Vortex and centrifuge. Collect the supernatant.

-

Brain Tissue: Homogenize the brain tissue in a suitable buffer. Add the internal standard and precipitate proteins with acetonitrile. Centrifuge and collect the supernatant.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant from the prepared samples onto the LC-MS/MS system.

-

Separate LRRK2-IN-1 and the internal standard using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on an analytical column.

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions for LRRK2-IN-1 and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of the LRRK2-IN-1 analytical standard.

-

Calculate the concentration of LRRK2-IN-1 in the biological samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

Use the concentration-time data to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate pharmacokinetic software.

-

Mandatory Visualizations

LRRK2 Signaling Pathway

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Experimental Workflow for LRRK2 Inhibitor Discovery

Caption: A representative workflow for the discovery of LRRK2 kinase inhibitors.

LRRK2-IN-1: An In-depth Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of LRRK2-IN-1, a pivotal small molecule inhibitor used in the investigation of Leucine-rich repeat kinase 2 (LRRK2) in the context of Parkinson's disease (PD). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic PD, making its kinase activity a prime therapeutic target. LRRK2-IN-1 has been instrumental as a tool compound to probe the cellular functions of LRRK2 and to validate it as a druggable target.

Core Data Presentation

The following tables summarize the key quantitative data for LRRK2-IN-1, facilitating a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition by LRRK2-IN-1

| Target | IC50 (nM) | Assay Conditions |

| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP[1] |

| LRRK2 (G2019S Mutant) | 6 | 0.1 mM ATP[1] |

| LRRK2 (A2016T Mutant) | >2400 | Not specified[1] |

| LRRK2 (A2016T + G2019S Double Mutant) | >2400 | Not specified[1] |

Table 2: Cellular Activity of LRRK2-IN-1

| Assay | Cell Line | Effect | Concentration |

| Dephosphorylation of pS910/pS935 LRRK2 | HEK293 cells expressing GFP-LRRK2 (WT and G2019S) | Near maximal effect | 1 µM[2] |

| Inhibition of 14-3-3 binding to LRRK2 | HEK293 cells expressing GFP-LRRK2 (WT and G2019S) | Loss of binding | 1 µM[1] |

| LRRK2 Localization | HEK293 cells expressing GFP-LRRK2 (G2019S) | Accumulation in aggregate structures | 1 µM[2] |

Table 3: Selectivity Profile of LRRK2-IN-1

| Kinase Target | Binding Affinity (Kd in µM) or Inhibition (EC50 in nM) |

| LRRK2 | Kd < 0.003 µM |

| DCLK1 | Kd < 0.003 µM |

| MAPK7 (ERK5) | EC50 = 160 nM[1] |

| 10 other kinases | Kd between 0.003 and 3 µM |

| 429 other kinases | Kd > 3 µM |

Data from KINOMEscan™ binding assay. A lower Kd value indicates higher binding affinity.[1]

Key Signaling Pathways and Experimental Workflows

Visual representations of the LRRK2 signaling pathway, the mechanism of LRRK2-IN-1 action, and common experimental workflows are provided below using Graphviz.

References

LRRK2-IN-13 as a Chemical Probe for LRRK2 Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease. The kinase activity of LRRK2 is considered a key therapeutic target, and potent, selective chemical probes are invaluable tools for dissecting its complex biology. This technical guide focuses on LRRK2-IN-13, a representative chemical probe for interrogating LRRK2 function. While specific quantitative data for this compound is emerging, this guide will leverage data from the closely related and well-characterized tool compound, LRRK2-IN-1, to provide a comprehensive overview of the application of such probes in LRRK2 research. This document will provide an in-depth look at the quantitative data, experimental protocols, and signaling pathways relevant to the use of LRRK2 inhibitors.

Data Presentation

The following tables summarize the key quantitative data for the potent and selective LRRK2 inhibitor, LRRK2-IN-1, which serves as a benchmark for understanding the properties of this compound.

Table 1: In Vitro Potency of LRRK2-IN-1

| Target | Assay Type | IC50 (nM) | Reference |

| LRRK2 (Wild-Type) | Enzymatic Assay | 13 | [1][2][3] |

| LRRK2 (G2019S Mutant) | Enzymatic Assay | 6 | [1][2][3] |

| LRRK2 (A2016T Mutant) | Enzymatic Assay | 2450 | [4] |

| LRRK2 (G2019S + A2016T) | Enzymatic Assay | 3080 | [4] |

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

| Off-Target Kinase | Assay Type | IC50 (nM) | Reference |

| DCLK2 | Biochemical Assay | 45 | |

| PLK4 | Binding Assay | >1000 | |

| GAK | Binding Assay | >1000 | |

| TNK1 | Binding Assay | >1000 | |

| CAMKK2 | Binding Assay | >1000 | |

| PIP4K2C | Binding Assay | >1000 |

Note: LRRK2-IN-1 demonstrates high selectivity, inhibiting only a small fraction of the kinome when profiled against extensive kinase panels.[2]

Table 3: Cellular Activity of LRRK2-IN-1

| Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| HEK293 | Western Blot | pS935 LRRK2 | ~100-300 | [4] |

| SH-SY5Y | Western Blot | pS935 LRRK2 | ~100-300 | [4] |

LRRK2 Signaling Pathway

Mutations in LRRK2 are a significant cause of familial Parkinson's disease, and the kinase activity of LRRK2 is implicated in the pathogenic process.[5] LRRK2 is a complex protein with both kinase and GTPase activity, and it participates in various cellular signaling pathways. A primary function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking.[6] Pathogenic mutations, such as G2019S, enhance the kinase activity of LRRK2, leading to downstream effects that contribute to neurodegeneration. LRRK2 inhibitors, like this compound, act by competing with ATP for binding to the kinase domain, thereby blocking its phosphotransferase activity.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LRRK2 G2019S Mutated iPSC-Derived Endothelial Cells Exhibit Increased α-Synuclein, Mitochondrial Impairment, and Altered Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

The Structure-Activity Relationship of LRRK2-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the pursuit of disease-modifying treatments for Parkinson's disease. The discovery of potent and selective inhibitors of LRRK2 has been a significant focus of research and development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of LRRK2-IN-13, a potent LRRK2 inhibitor. We will delve into its quantitative biological data, the detailed experimental protocols used for its characterization, and the broader context of the LRRK2 signaling pathway. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the development of LRRK2-targeted therapeutics.

Introduction to LRRK2 and this compound

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2] The G2019S mutation, located within the kinase domain, is the most prevalent of these mutations and leads to a gain-of-function, increasing the kinase activity of the LRRK2 protein.[3] This hyperactivity is believed to contribute to the neurodegeneration observed in Parkinson's disease, making the inhibition of LRRK2 kinase activity a promising therapeutic strategy.

This compound is a potent inhibitor of LRRK2.[4] While detailed structural information for this compound is not publicly available, its close analog, LRRK2-IN-1, features a 2-anilino-pyrimidobenzodiazepine scaffold, which has been a key chemotype in the development of LRRK2 inhibitors.[3][5] The structure-activity relationship of this class of compounds highlights the importance of the pyrimidyl and benzodiazepine (B76468) moieties for potent and selective inhibition of LRRK2.[6]

Quantitative Biological Data of this compound

The biological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.

| Assay Type | Target | IC50 (nM) | Notes |

| In vitro Kinase Assay | LRRK2 (Wild-Type) | 0.57 | [4] |

| In vitro Kinase Assay | LRRK2 (G2019S Mutant) | 0.22 | [4] |

| ADP-Glo Kinase Assay | LRRK2 (Wild-Type) | 0.33 | [4] |

| Pharmacokinetic Parameter | Value | Notes | |

| Intrinsic Hepatocyte Clearance | 1.88 L/h/kg | In vitro data suggesting metabolic stability.[4] | |

| Brain Penetration | Reported | Qualitative data suggesting potential for CNS activity.[4] |

LRRK2 Signaling Pathway

LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[7] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane trafficking.[8] Inhibition of LRRK2 kinase activity is expected to modulate these pathways and restore normal cellular function.

Experimental Protocols

The characterization of LRRK2 inhibitors like this compound involves a series of standardized in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

-

LRRKtide (a synthetic peptide substrate)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of a solution containing the LRRK2 enzyme.

-

Add 2 µL of a solution containing the LRRKtide substrate and ATP to initiate the kinase reaction.

-

Incubate the plate at room temperature for 120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence signal using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Target Engagement Assay (Western Blot)

This assay assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at autophosphorylation sites (e.g., Ser935) or its substrates (e.g., Rab10).

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

-

This compound (or other test compounds)

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 90 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

- 1. LRRK2 in Parkinson’s disease: in vivo models and approaches for understanding pathogenic roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2-associated parkinsonism with and without in vivo evidence of alpha-synuclein aggregates: longitudinal clinical and biomarker characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lrrk2-IN-1 | C31H38N8O3 | CID 46843906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

LRRK2-IN-1: A Technical Guide to its Effect on LRRK2 Autophosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective inhibitor, LRRK2-IN-1, and its effect on the autophosphorylation of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease, making the modulation of its kinase activity a key therapeutic strategy. This document outlines the mechanism of action of LRRK2-IN-1, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Concept: LRRK2 Autophosphorylation as a Biomarker

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity. A critical event in LRRK2 activation is its autophosphorylation at multiple sites, with phosphorylation at serine 1292 (pSer1292) being a key indicator of its kinase activity.[1][2][3] Pathogenic mutations, such as the common G2019S mutation, have been shown to enhance this autophosphorylation, leading to downstream cellular toxicity.[2][4] Therefore, the inhibition of LRRK2 autophosphorylation is a primary goal for therapeutic intervention.

LRRK2-IN-1: Mechanism of Action

LRRK2-IN-1 is a potent, ATP-competitive inhibitor of LRRK2 kinase activity.[5] By binding to the ATP pocket of the LRRK2 kinase domain, it effectively blocks the transfer of a phosphate (B84403) group to its substrates, including LRRK2 itself (autophosphorylation). This inhibition has been demonstrated for both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[5][6]

Quantitative Data: Inhibitory Potency of LRRK2-IN-1

The efficacy of LRRK2-IN-1 in inhibiting LRRK2 kinase activity has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Inhibitor | Target | IC50 (nM) |

| LRRK2-IN-1 | LRRK2 (WT) | 13 |

| LRRK2-IN-1 | LRRK2 (G2019S) | 6 |

Data sourced from Axon Medchem.[5]

Signaling Pathway and Inhibition

The following diagram illustrates the LRRK2 signaling pathway, highlighting the role of autophosphorylation and the point of intervention for LRRK2-IN-1.

References

- 1. Ser1292 autophosphorylation is an indicator of LRRK2 kinase activity and contributes to the cellular effects of PD mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. abmole.com [abmole.com]

The Impact of LRRK2-IN-13 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic association with Parkinson's disease (PD).[1][2][3][4] Mutations in the LRRK2 gene are among the most common causes of both familial and sporadic forms of PD.[1][3][4] The LRRK2 protein possesses both kinase and GTPase activity, and pathogenic mutations, such as the common G2019S variant, have been shown to increase its kinase activity, making it a compelling therapeutic target.[4][5][6]

LRRK2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity. Understanding its effects on cellular pathways is crucial for the development of potential therapeutic interventions for Parkinson's disease and other LRRK2-associated conditions. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Potency and Selectivity

This compound is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. The inhibitory activity of this compound is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Reference |

| LRRK2 (WT) | 13 | Biochemical | [7] |

| LRRK2 (G2019S) | 6 | Biochemical | [5][7][8] |

Core Cellular Pathway Affected: LRRK2-Rab GTPase Signaling

A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as key physiological substrates of its kinase activity.[9][10][11] Rab GTPases are master regulators of intracellular vesicular trafficking, a process critical for neuronal function and overall cellular homeostasis.

LRRK2-mediated phosphorylation of Rab proteins occurs on a conserved threonine or serine residue within their switch II domain.[10] This phosphorylation event has significant functional consequences, including:

-

Inhibition of GDI Binding: Phosphorylated Rabs exhibit a markedly decreased affinity for GDP dissociation inhibitors (GDIs), proteins responsible for maintaining Rab proteins in an inactive, cytosolic state.[9][11]

-

Enhanced Membrane Association: The loss of GDI binding leads to the accumulation of phosphorylated Rab proteins on cellular membranes.[12]

-

Altered Effector Protein Interaction: Phosphorylation can modulate the interaction of Rab proteins with their downstream effector molecules, thereby disrupting specific vesicular trafficking pathways.[9]

This compound, by inhibiting the kinase activity of LRRK2, is expected to prevent these phosphorylation-dependent events, thereby rescuing the cellular dysfunctions associated with hyperactive LRRK2.

Diagram: this compound Mechanism of Action

Caption: Mechanism of this compound in the LRRK2-Rab pathway.

Other Cellular Processes Potentially Modulated by this compound

Through its regulation of Rab GTPases and other potential substrates, LRRK2 is implicated in a variety of cellular processes. Inhibition of LRRK2 by this compound is therefore predicted to impact:

-

Autophagy and Lysosomal Function: LRRK2 has been linked to the regulation of autophagic flux and lysosomal homeostasis.[13] Dysregulation of these processes is a hallmark of many neurodegenerative diseases.

-

Mitochondrial Function: LRRK2 mutations have been associated with mitochondrial dysfunction, a key factor in the pathogenesis of Parkinson's disease.[13]

-

Ciliogenesis: Pathogenic LRRK2 mutations can impair the formation and function of primary cilia, cellular organelles involved in signaling and sensory perception.[13]

-

Neuroinflammation: LRRK2 is expressed in immune cells, including microglia in the brain, and has been implicated in inflammatory responses.[13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular effects of this compound.

In Vitro LRRK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of purified LRRK2.

Materials:

-

Recombinant LRRK2 (WT and/or G2019S mutant)

-

Myelin Basic Protein (MBP) as a generic substrate

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 and varying concentrations of this compound (or DMSO as a vehicle control) in kinase assay buffer.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Expose the membrane to a phosphor screen and quantify the radiolabeled MBP bands using a phosphorimager.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Diagram: In Vitro LRRK2 Kinase Assay Workflow

Caption: Workflow for the in vitro LRRK2 kinase assay.

Cellular LRRK2 Target Engagement Assay (Immunoblotting of pRab10)

This assay determines the effect of this compound on the phosphorylation of a key LRRK2 substrate, Rab10, in a cellular context.

Materials:

-

Cell line expressing endogenous or over-expressed LRRK2 (e.g., A549, HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound (or DMSO) for a specified time (e.g., 1-2 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE loading buffer.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Rab10 signal to total Rab10 and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to LRRK2 in intact cells.[14][15][16]

Materials:

-

Cell line of interest

-

This compound

-

PBS

-

Cell lysis buffer

-

Western blotting equipment

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO).

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction from the aggregated proteins by centrifugation.

-

Analyze the amount of soluble LRRK2 in the supernatant by Western blotting.

-

A positive target engagement will result in a thermal stabilization of LRRK2 in the presence of this compound, leading to more soluble protein at higher temperatures compared to the vehicle-treated control.

Diagram: Cellular Thermal Shift Assay (CETSA) Principle

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable tool for investigating the cellular functions of LRRK2 and for exploring the therapeutic potential of LRRK2 inhibition. This technical guide provides a foundational understanding of the key cellular pathways affected by this inhibitor, along with detailed protocols for its characterization. By elucidating the precise molecular consequences of LRRK2 inhibition by this compound, researchers can advance the development of novel treatments for Parkinson's disease and other LRRK2-related disorders.

References

- 1. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LRRK2 Structure-Based Activation Mechanism and Pathogenesis [mdpi.com]

- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. abmole.com [abmole.com]

- 9. portlandpress.com [portlandpress.com]

- 10. en-journal.org [en-journal.org]

- 11. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]

- 12. LRRK2 phosphorylates membrane-bound Rabs and is activated by GTP-bound Rab7L1 to promote recruitment to the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Multifaceted Role of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Foundational Research on LRRK2 Kinase Inhibition by LRRK2-IN-1

This technical guide provides a comprehensive overview of the foundational research on LRRK2-IN-1, a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a critical target in the study of Parkinson's disease, and LRRK2-IN-1 was one of the first compounds to enable detailed exploration of LRRK2 kinase inhibition.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables present the key quantitative data for LRRK2-IN-1, facilitating a clear comparison of its potency, selectivity, and cellular effects.

| Parameter | LRRK2 (Wild Type) | LRRK2 (G2019S Mutant) | Notes | Reference |

| IC50 (In Vitro Kinase Assay) | 13 nM | 6 nM | LRRK2-IN-1 demonstrates high potency against both the wild-type and the common pathogenic G2019S mutant form of LRRK2. | [2][3] |

| IC50 (Cellular TR-FRET Assay) | 0.08 µM | 0.03 µM | Inhibition of LRRK2 activity was confirmed in a cellular context using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay in HEK293 cells. | [3] |

| Kd (Radioligand Binding Assay) | 26 ± 3 nM (rat kidney), 43 ± 8 nM (rat striatum), 48 ± 2 nM (human striatum) | Not Reported | Binding affinity was determined using [3H]LRRK2-IN-1. | [2] |

Table 1: Potency and Binding Affinity of LRRK2-IN-1

| Kinase | IC50 | Notes | Reference |

| DCLK2 | 45 nM | [3] | |

| MAPK7 (ERK5) | 160 nM (EC50) | [3] | |

| AURKB, CHEK2, MKNK2, MYLK, NUAK1, PLK1 | > 1 µM | LRRK2-IN-1 exhibits high selectivity for LRRK2 over a range of other kinases. | [3] |

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

| Parameter | Cell Line | Effect | Notes | Reference |

| Inhibition of Ser910/Ser935 Phosphorylation | HEK293 cells stably transfected with WT or G2019S LRRK2 | Dose-dependent inhibition | This demonstrates target engagement in a cellular model. | [3] |

| Cytotoxicity (IC50) | HepG2 cells | 49.3 µM | LRRK2-IN-1 shows moderate cytotoxicity at higher concentrations. | [3] |

| Genotoxicity | In the presence of S9: 15.6 µM, In the absence of S9: 3.9 µM | Genotoxic effects were observed in the micronucleus assay. | [3] |

Table 3: Cellular Activity and Toxicological Profile of LRRK2-IN-1

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[4][5] Pathogenic mutations, such as G2019S, often lead to hyperactivation of its kinase function, which is implicated in the neurodegenerative processes of Parkinson's disease.[6][7] LRRK2 is involved in various cellular processes, including vesicular trafficking, autophagy, and regulation of the cytoskeleton.[5][8] LRRK2-IN-1 acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

Caption: LRRK2 signaling pathway and its inhibition by LRRK2-IN-1.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research of LRRK2-IN-1 are provided below.

In Vitro LRRK2 Kinase Activity Assay

This protocol is a representative method for determining the in vitro potency of LRRK2 inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of LRRK2-IN-1 against LRRK2 kinase activity.

Materials:

-

Recombinant human LRRK2 (WT and G2019S)

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

[γ-32P]ATP or [γ-33P]ATP

-

LRRK2-IN-1 serial dilutions

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a kinase reaction mixture containing LRRK2 enzyme and MBP substrate in kinase assay buffer.

-

Add serial dilutions of LRRK2-IN-1 or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated MBP by autoradiography using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at each LRRK2-IN-1 concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro LRRK2 kinase activity assay.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the ability of LRRK2-IN-1 to inhibit LRRK2 autophosphorylation in a cellular context.

Objective: To measure the inhibition of LRRK2 phosphorylation at key sites (e.g., Ser910, Ser935) in cells treated with LRRK2-IN-1.

Materials:

-

HEK293 cells stably overexpressing LRRK2 (WT or G2019S)

-

Cell culture medium and reagents

-

LRRK2-IN-1 stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting apparatus and reagents

Procedure:

-

Plate HEK293-LRRK2 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of LRRK2-IN-1 or DMSO for a specified duration (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for phosphorylated and total LRRK2, normalizing to a loading control.

Caption: Workflow for a cellular LRRK2 phosphorylation assay via Western Blot.

Conclusion

LRRK2-IN-1 was a seminal tool compound that played a crucial role in validating LRRK2 kinase as a viable therapeutic target for Parkinson's disease. Its high potency and selectivity enabled researchers to dissect the downstream consequences of LRRK2 kinase activity in both in vitro and cellular systems. While LRRK2-IN-1 itself has limitations for in vivo use, such as a lack of brain penetrance, the foundational research conducted with this inhibitor paved the way for the development of next-generation, brain-penetrant LRRK2 inhibitors that are now in clinical trials.[1] This guide serves as a technical resource for understanding the pioneering work that established the framework for LRRK2-targeted drug discovery.

References

- 1. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 6. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring LRRK2 Levels and Activity in Sporadic Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 8. LRRK2 Inhibitor Hits Target, Appears Safe for Parkinson’s | ALZFORUM [alzforum.org]

Preclinical Evaluation of LRRK2-IN-13 for Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of LRRK2-IN-13, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), for its potential neuroprotective effects. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making LRRK2 a key therapeutic target. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of LRRK2 inhibitors, including this compound and other well-characterized compounds, in preclinical models of neurodegeneration.

| Inhibitor | Assay Type | Cell Line/Model | Parameter | Value | Reference |

| This compound | Autophagy Induction | SH-SY5Y | Protective Autophagy | Induced at 5 µM | [1] |

| GSK2578215A | Autophagy Induction | SH-SY5Y | Protective Autophagy | Induced at 1 nM | [1][2] |

| MLi-2 | Neuroprotection | Rat TCE model | Dopaminergic Neuron Protection | Protective | [3] |

| GW5074 | Neuroprotection | Mouse LRRK2 G2019S model | TH-positive Neuron Protection | Protective | [4] |

| Indirubin-3′-monooxime | Neuroprotection | Mouse LRRK2 G2019S model | TH-positive Neuron Protection | Protective | [4] |

Table 1: In Vitro and In Vivo Neuroprotective Efficacy of LRRK2 Inhibitors. This table presents a summary of the neuroprotective effects observed with various LRRK2 inhibitors in different preclinical models.

| Inhibitor | Assay Type | Target | IC50 Value | Reference |

| LRRK2-IN-1 | Kinase Inhibition | LRRK2 (WT) | 13 nM | [2] |

| LRRK2-IN-1 | Kinase Inhibition | LRRK2 (G2019S) | 6 nM | [2] |

| GSK2578215A | Kinase Inhibition | LRRK2 (WT) | 5.3 nM | [2] |

| GSK2578215A | Kinase Inhibition | LRRK2 (G2019S) | 5.3 nM | [2] |

| MLi-2 | Kinase Inhibition | LRRK2 (WT) | 1 nM | [3] |

Table 2: In Vitro Kinase Inhibitory Activity of LRRK2 Inhibitors. This table provides a comparative summary of the half-maximal inhibitory concentration (IC50) values for different LRRK2 inhibitors against both wild-type and G2019S mutant LRRK2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. This section outlines the core experimental protocols used to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from neurotoxin-induced cell death.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Neurotoxin (e.g., 1-methyl-4-phenylpyridinium (MPP+))

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 2 hours.

-

Neurotoxin Challenge: Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the wells and co-incubate for 24 hours. Include control wells (no treatment), vehicle control wells (DMSO), and toxin-only wells.

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium.

-

Add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis of LRRK2 Phosphorylation

This protocol is used to determine the extent to which this compound inhibits LRRK2 kinase activity in cells by measuring the phosphorylation of LRRK2 at Serine 935 (pS935).

Materials:

-

Treated cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

ECL substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS935-LRRK2 (e.g., 1:1000 dilution) and total LRRK2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin (e.g., 1:5000 dilution) should also be probed.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

In Vivo Neuroprotection in a 6-Hydroxydopamine (6-OHDA) Mouse Model

This protocol evaluates the neuroprotective efficacy of this compound in a well-established rodent model of Parkinson's disease.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

6-hydroxydopamine (6-OHDA)

-

This compound

-

Vehicle for this compound

-

Stereotaxic apparatus

-

Anesthetics

Procedure:

-

Stereotaxic Surgery: Anesthetize the mice and unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

-

Drug Administration: Administer this compound or vehicle to the mice daily (e.g., via oral gavage) starting from a predetermined time point before or after the 6-OHDA lesion.

-

Behavioral Testing: Perform behavioral tests (e.g., apomorphine-induced rotation test, cylinder test) to assess motor deficits at various time points post-lesion.

-

Tissue Collection and Processing: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and process for immunohistochemistry.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is used to quantify the extent of dopaminergic neuron survival in the substantia nigra of the 6-OHDA-lesioned mice treated with this compound.

Materials:

-

Fixed brain sections (e.g., 30 µm thick)

-

Blocking solution (e.g., 10% normal serum with 0.3% Triton X-100 in PBS)

-

Primary antibody: Mouse anti-Tyrosine Hydroxylase (TH) (e.g., 1:1000 dilution)

-

Biotinylated secondary antibody (anti-mouse)

-

Avidin-biotin-peroxidase complex (ABC kit)

-

DAB substrate kit

-

Microscope

Procedure:

-

Antigen Retrieval: If necessary, perform antigen retrieval on the brain sections.

-

Blocking: Block non-specific binding sites by incubating the sections in blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the sections with the anti-TH primary antibody overnight at 4°C.

-

Secondary Antibody and ABC Incubation: Wash the sections and incubate with the biotinylated secondary antibody, followed by incubation with the ABC reagent.

-

Visualization: Develop the signal using a DAB substrate, resulting in a brown precipitate in TH-positive neurons.

-

Quantification: Count the number of TH-positive neurons in the substantia nigra of both the lesioned and unlesioned hemispheres using stereological methods.

-

Data Analysis: Express the number of surviving dopaminergic neurons in the lesioned hemisphere as a percentage of the unlesioned hemisphere.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the preclinical evaluation of this compound. The following diagrams were generated using the DOT language for Graphviz.

Caption: LRRK2 Signaling Pathway in Neurodegeneration.

Caption: In Vitro Neuroprotection Experimental Workflow.

Caption: In Vivo Neuroprotection Experimental Workflow.

References

- 1. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells: involvement of Drp-1-mediated mitochondrial fission and mitochondrial-derived ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Synaptic Dysfunction to Neuroprotective Strategies in Genetic Parkinson’s Disease: Lessons From LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2-IN-13 and the Modulation of Alpha-Synuclein Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in Parkinson's disease (PD), largely owing to the discovery that mutations in the LRRK2 gene are a significant cause of both familial and sporadic forms of the disease. A key pathological hallmark of PD is the aggregation of the protein alpha-synuclein (B15492655) into Lewy bodies and Lewy neurites. Growing evidence indicates a functional link between LRRK2 kinase activity and alpha-synuclein pathology. This technical guide provides an in-depth overview of the role of LRRK2 inhibition, with a focus on the conceptual framework for a compound like LRRK2-IN-13, in modulating alpha-synuclein aggregation and associated pathologies. While specific quantitative data and detailed protocols for this compound are not extensively available in the public domain, this guide leverages data from well-characterized LRRK2 inhibitors to provide a comprehensive understanding of the mechanisms, experimental approaches, and potential therapeutic implications.

The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease

Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to a gain-of-function in its kinase activity. This hyperactivity is strongly implicated in the pathogenesis of PD. Concurrently, the misfolding and aggregation of alpha-synuclein are central to the neurodegenerative process in PD and other synucleinopathies.

A substantial body of research now supports a mechanistic link between these two key proteins. Increased LRRK2 kinase activity has been shown to promote the aggregation of alpha-synuclein and the formation of pathological inclusions.[1][2][3] This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy to mitigate alpha-synuclein pathology.

The precise mechanisms by which LRRK2 influences alpha-synuclein are multifaceted and are thought to involve:

-

Direct Phosphorylation: While still a subject of debate, some studies suggest that LRRK2 can directly phosphorylate alpha-synuclein at Serine 129 (pS129), a post-translational modification abundant in Lewy bodies.[4][5]

-

Modulation of Cellular Trafficking: LRRK2 is known to phosphorylate a subset of Rab GTPases, which are master regulators of vesicular trafficking.[2] Dysregulation of this pathway may impair the normal processing and clearance of alpha-synuclein, leading to its accumulation.

-

Autophagy and Lysosomal Dysfunction: LRRK2 activity has been linked to the regulation of autophagy and lysosomal function.[2][6] Pathogenic LRRK2 mutations may impair these clearance pathways, contributing to the buildup of misfolded alpha-synuclein.

-

Neuroinflammation: LRRK2 is expressed in immune cells, and its hyperactivity can contribute to a pro-inflammatory state in the brain, which can, in turn, exacerbate alpha-synuclein pathology.[1][7]

Data Presentation: Efficacy of LRRK2 Kinase Inhibitors on Alpha-Synuclein Pathology

While specific data for this compound is limited, the following tables summarize representative quantitative data from studies on other potent and selective LRRK2 inhibitors, demonstrating their effects on alpha-synuclein pathology.

| Inhibitor | Model System | Assay | Key Findings | Reference |

| MLi-2 | Primary mouse neurons expressing G2019S-LRRK2 | Immunocytochemistry for pS129 α-synuclein | Significantly reduced the formation of α-synuclein inclusions. | [8] |

| PF-06447475 | Primary mouse neurons expressing G2019S-LRRK2 | Immunocytochemistry for pS129 α-synuclein | Blocked the G2019S-LRRK2-mediated increase in α-synuclein aggregation. | [9] |

| LRRK2 ASOs | Mouse model with α-synuclein fibril injection | Immunohistochemistry for pS129 α-synuclein | Reduced LRRK2 protein levels and fibril-induced α-synuclein inclusions. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a LRRK2 inhibitor's efficacy. The following are representative protocols for key experiments in this area of research.

LRRK2 Kinase Activity Assay (In Vitro)

This assay is fundamental to determining the potency of a compound in inhibiting LRRK2 kinase activity.

-

Principle: Measures the transfer of a phosphate (B84403) group from ATP to a model substrate by recombinant LRRK2 enzyme.

-

Materials:

-

Recombinant human LRRK2 (wild-type and/or G2019S mutant)

-

LRRKtide peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the LRRK2 enzyme, the test compound at various concentrations, and the kinase assay buffer.

-

Initiate the reaction by adding a mixture of LRRKtide and ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Alpha-Synuclein Aggregation Assay in a Cellular Model

This assay evaluates the effect of a compound on the aggregation of alpha-synuclein within a cellular context.

-

Principle: Utilizes cells, often the human neuroblastoma cell line SH-SY5Y, that overexpress alpha-synuclein. Aggregation can be induced and then quantified.

-

Materials:

-

SH-SY5Y cells stably expressing alpha-synuclein

-

Cell culture medium and supplements

-

Pre-formed alpha-synuclein fibrils (PFFs) to seed aggregation

-

Test compound

-

Antibodies for immunocytochemistry (e.g., anti-pS129 alpha-synuclein)

-

Fluorescent secondary antibodies and a nuclear stain (e.g., DAPI)

-

-

Procedure:

-

Plate the SH-SY5Y cells in multi-well plates suitable for imaging.

-

Treat the cells with the test compound at various concentrations for a defined pre-incubation period.

-

Add PFFs to the cell culture medium to induce the aggregation of endogenous alpha-synuclein.

-

Incubate for a period of several days to allow for aggregate formation.

-

Fix the cells and perform immunocytochemistry using an antibody against pS129 alpha-synuclein.

-

Image the cells using a high-content imaging system.

-

Quantify the number and intensity of intracellular alpha-synuclein aggregates.

-

In Vivo Assessment in an Alpha-Synuclein Pathology Mouse Model

Animal models are essential for evaluating the in vivo efficacy of a test compound.

-

Principle: A mouse model that develops alpha-synuclein pathology is treated with the test compound, and the effects on pathology and behavior are assessed.

-

Materials:

-

Transgenic mice expressing human alpha-synuclein (e.g., A53T mutant) or mice injected with PFFs.[1]

-

Test compound formulated for in vivo administration (e.g., oral gavage).

-

Behavioral testing apparatus (e.g., rotarod, open field).

-

Reagents for immunohistochemistry and tissue processing.

-

-

Procedure:

-

Administer the test compound to the mice daily for a specified duration.

-

Conduct behavioral tests at regular intervals to assess motor function.

-

At the end of the study, sacrifice the animals and perfuse the brains.

-

Process the brain tissue for immunohistochemical analysis using antibodies against total and phosphorylated alpha-synuclein.

-

Quantify the alpha-synuclein pathology in relevant brain regions (e.g., substantia nigra, striatum).

-

Assess the number of surviving dopaminergic neurons (e.g., by tyrosine hydroxylase staining).

-

Visualizations: Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and its Impact on Alpha-Synuclein

Caption: LRRK2 signaling and its influence on alpha-synuclein pathology.

Experimental Workflow for Evaluating LRRK2 Inhibitors

Caption: Workflow for preclinical evaluation of LRRK2 inhibitors.

Conclusion

The inhibition of LRRK2 kinase activity represents a highly promising therapeutic strategy for Parkinson's disease, with a strong rationale for its potential to mitigate alpha-synuclein pathology. While specific data on this compound is not extensively detailed in publicly available literature, the wealth of information from other potent LRRK2 inhibitors provides a clear roadmap for its evaluation. The experimental protocols and conceptual frameworks outlined in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the role of compounds like this compound in modulating alpha-synuclein pathology and to advance the development of novel disease-modifying therapies for Parkinson's disease.

References

- 1. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LRRK2 and α-Synuclein: Distinct or Synergistic Players in Parkinson’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Unlikely Partnership Between LRRK2 and α-Synuclein in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lrrk2 phosphorylates alpha synuclein at serine 129: Parkinson disease implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathological Functions of LRRK2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LRRK2 Ablation Attenuates Αlpha-Synuclein–Induced Neuroinflammation Without Affecting Neurodegeneration or Neuropathology In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G2019S-LRRK2 Expression Augments α-Synuclein Sequestration into Inclusions in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LRRK2 Antisense Oligonucleotides Ameliorate α-Synuclein Inclusion Formation in a Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Physiological Function of LRRK2 with LRRK2-IN-13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the scientific community due to its strong genetic association with Parkinson's disease (PD).[1][2][3] Mutations within the LRRK2 gene are among the most common causes of both familial and sporadic forms of PD.[1][2] A critical aspect of LRRK2 pathophysiology is the hyperactivity of its kinase domain, particularly associated with the G2019S mutation, which has made it a prime target for therapeutic intervention.[3][4] LRRK2-IN-13 is a potent and selective inhibitor of LRRK2 kinase activity, serving as a crucial tool for elucidating the physiological and pathological roles of LRRK2. This guide provides a comprehensive overview of the use of this compound in investigating LRRK2 function, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

LRRK2 is implicated in a multitude of cellular processes, including vesicular trafficking, cytoskeletal dynamics, autophagy, and immune responses.[5][6][7] Its kinase activity is central to many of these functions, with a key downstream signaling event being the phosphorylation of a subset of Rab GTPases.[8][9][10] These small GTPases are master regulators of intracellular membrane trafficking. By inhibiting LRRK2's kinase activity, this compound allows for the precise dissection of these pathways, offering insights into the molecular mechanisms that may contribute to neurodegeneration in Parkinson's disease.

Quantitative Data: this compound and Related Inhibitors

The following tables summarize the key quantitative data for LRRK2-IN-1, a closely related and well-characterized precursor to this compound, which exhibits a similar pharmacological profile. This data is essential for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Target | IC50 (nM) | Assay Conditions |

| LRRK2-IN-1 | Wild-Type LRRK2 | 13 | 0.1 mM ATP |

| LRRK2-IN-1 | G2019S LRRK2 | 6 | 0.1 mM ATP |

| LRRK2-IN-1 | A2016T LRRK2 | >2450 | 0.1 mM ATP |

| LRRK2-IN-1 | G2019S + A2016T LRRK2 | >3080 | 0.1 mM ATP |

Data sourced from studies on LRRK2-IN-1, a potent and selective LRRK2 inhibitor with a similar scaffold to this compound.[11][12][13][14]

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

| Parameter | Value | Panel Size |

| Selectivity Score (S(3 µM)) | 0.029 | 442 Kinases |

| Number of Off-Target Kinases (Kd < 3 µM) | 12 | 442 Kinases |

The selectivity score is the number of kinases inhibited divided by the total number of kinases tested, with a lower score indicating higher selectivity.[12]

Signaling Pathways and Experimental Workflows